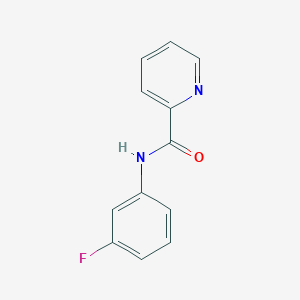

N-(3-fluorophenyl)pyridine-2-carboxamide

Description

Properties

Molecular Formula |

C12H9FN2O |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

N-(3-fluorophenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H9FN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |

InChI Key |

ZWVPYRZGMVKYLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-2-Carboxamide Derivatives with Varied N-Substituents

The N-substituent on the pyridine-2-carboxamide backbone significantly impacts physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound likely improves metabolic stability compared to the aminopropyl group in , which has a basic amine (pKa ~13.6) .

- Steric Effects : Bulky substituents, such as bis(trifluoromethyl) groups in , reduce solubility but enhance binding specificity in hydrophobic pockets .

Heterocyclic Core Modifications: Thieno/Furopyridine Derivatives

Replacing the pyridine core with thieno[2,3-b]pyridine or furo[2,3-b]pyridine alters electronic properties and bioactivity:

Key Observations :

- Enhanced Bioactivity: Thieno/furopyridine cores exhibit planar, conjugated systems that improve π-π stacking with biological targets, as seen in KuSaSch038’s antiplasmodial activity .

- Fluorine Positioning : The 3-fluorophenyl group in KuSaSch038 mirrors the target compound’s substitution, suggesting shared pharmacophore elements for target engagement.

Substituent Effects on Physicochemical Properties

- Lipophilicity : Fluorine atoms and trifluoromethyl groups (e.g., ) increase logP, enhancing membrane permeability but risking solubility limitations .

- Hydrogen Bonding: The carboxamide group in N-(3-aminopropyl)pyridine-2-carboxamide () facilitates hydrogen bonding, whereas fluorophenyl groups prioritize hydrophobic interactions .

Research Findings and Implications

- Synthetic Flexibility: MedChemComm compounds (–9, 11) highlight the use of trifluoroethylamino and cyclopropyl groups to optimize metabolic stability and bioavailability, strategies applicable to the target compound .

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves coupling pyridine-2-carboxylic acid with 3-fluoroaniline using carbodiimide-based reagents. Ethylcarbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) is widely employed to activate the carboxylic acid, forming an active ester intermediate that reacts with the amine.

Typical Conditions :

Optimization Insights

Yields in this method typically range from 45% to 70%, depending on purification techniques. Recrystallization from ethanol/water mixtures enhances purity (>95%). Side products include urea derivatives from EDC decomposition, necessitating careful chromatography.

Nucleophilic Acyl Substitution with Pyridine-2-Carbonyl Chloride

Synthesis of Pyridine-2-Carbonyl Chloride

Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride. The reaction proceeds under reflux (40–60°C) in anhydrous tetrahydrofuran (THF), with completion confirmed by gas evolution (HCl/SO₂).

Amide Bond Formation

The acyl chloride reacts with 3-fluoroaniline in the presence of a base:

Procedure :

-

Solvent : THF or methanol

-

Base : Triethylamine (2.0 equivalents)

-

Temperature : 0–5°C (ice bath), gradually warming to room temperature.

-

Workup : Dilution with water, extraction with ethyl acetate, and drying over MgSO₄.

Yield : 60–80%, with purity >90% after recrystallization.

Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

This method employs palladium catalysis to couple halogenated pyridine precursors with 3-fluoroaniline. For example, 2-bromopyridine reacts with 3-fluoroaniline under the following conditions:

Catalytic System :

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs₂CO₃ (2.5 equivalents)

Ullmann-Type Coupling

Copper(I) iodide catalyzes the reaction between 2-iodopyridine and 3-fluoroaniline in dimethyl sulfoxide (DMSO) at 130°C. This method avoids palladium but requires longer reaction times (24–48 hours).

Comparative Analysis of Methods

| Parameter | Direct Amidation | Acyl Chloride Route | Buchwald-Hartwig |

|---|---|---|---|

| Yield | 45–70% | 60–80% | 50–65% |

| Purity | >95% | >90% | 85–90% |

| Reaction Time | 12–24 hours | 4–6 hours | 6–8 hours |

| Cost | Moderate | Low | High |

| Scalability | Limited | High | Moderate |

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors for the acyl chloride route, reducing reaction times to <1 hour and improving safety by minimizing hazardous intermediate handling.

Green Chemistry Approaches

Water-mediated amidation using surfactants (e.g., CTAB) achieves yields comparable to traditional methods (55–60%) while reducing organic solvent use.

Characterization and Quality Control

Spectroscopic Data

Q & A

Q. Table 1: Key Synthetic Parameters for N-(3-fluorophenyl)pyridine-2-carboxamide

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Coupling reagent | HATU | Maximizes amide yield | |

| Solvent | Anhydrous DMF | Enhances solubility | |

| Temperature | 70°C | Balances reaction rate | |

| Purification method | Gradient chromatography | Removes byproducts |

Q. Table 2: Comparative Bioactivity of Fluorophenyl Analogs

| Analog Substituent | Target Enzyme | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 3-Fluoro | Kinase A | 0.12 | 8.5 | |

| 4-Fluoro | Kinase A | 0.45 | 2.1 | |

| 3-Chloro | Kinase B | 0.87 | 1.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.